BenchChemオンラインストアへようこそ!

Efinaconazole-N-oxide

Impurity profiling LC-MS/MS method development ANDA regulatory submission

Efinaconazole-N-oxide (CAS 2055038-63-4) is the piperidine N-oxide derivative of the triazole antifungal drug efinaconazole, with a molecular formula of C₁₈H₂₂F₂N₄O₂ and a molecular weight of 364.40 g/mol. It is formed as a degradation product under oxidative stress conditions—specifically upon exposure to 3% aqueous hydrogen peroxide—and is also recognized as a potential metabolite of efinaconazole.

Molecular Formula C18H22F2N4O2
Molecular Weight 364.397
CAS No. 2055038-63-4
Cat. No. B2955917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfinaconazole-N-oxide
CAS2055038-63-4
Molecular FormulaC18H22F2N4O2
Molecular Weight364.397
Structural Identifiers
SMILESCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-]
InChIInChI=1S/C18H22F2N4O2/c1-13-5-7-24(26,8-6-13)14(2)18(25,10-23-12-21-11-22-23)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1
InChIKeyQARBKVDEPDEZCY-IKJXHCRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Efinaconazole-N-oxide (CAS 2055038-63-4): Identity, Source, and Role as a Critical Efinaconazole Impurity Reference Standard


Efinaconazole-N-oxide (CAS 2055038-63-4) is the piperidine N-oxide derivative of the triazole antifungal drug efinaconazole, with a molecular formula of C₁₈H₂₂F₂N₄O₂ and a molecular weight of 364.40 g/mol . It is formed as a degradation product under oxidative stress conditions—specifically upon exposure to 3% aqueous hydrogen peroxide—and is also recognized as a potential metabolite of efinaconazole [1]. Unlike the major circulating human metabolite designated H3 (which arises through reductive/oxidative pathways yielding a distinct structure), Efinaconazole-N-oxide represents a specific oxidative degradant that must be chromatographically resolved, quantified, and controlled within efinaconazole active pharmaceutical ingredient (API) and finished drug product [2]. The compound is supplied as a fully characterized reference standard (typical purity ≥95% to NLT 98% by HPLC) with comprehensive Certificates of Analysis (CoA) including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial efinaconazole production [3].

Why Generic Efinaconazole Impurity Standards Cannot Substitute for Efinaconazole-N-oxide (CAS 2055038-63-4) in ANDA-Focused Analytical Workflows


Efinaconazole impurity reference standards are not functionally interchangeable. Efinaconazole-N-oxide (CAS 2055038-63-4) is a structurally specific oxidative degradant—the piperidine N-oxide—with a molecular mass of 364.40 Da, exactly 16 Da higher than the parent drug efinaconazole (348.39 Da) due to the addition of a single oxygen atom at the piperidine nitrogen [1]. This mass shift, combined with the increased polarity conferred by the N-oxide zwitterionic character, produces a unique chromatographic retention behavior on reversed-phase HPLC columns that is distinct from other efinaconazole-related impurities such as the methylene impurity (CAS 148133-82-8), the diol impurity (CAS 133775-25-4), or the enantiomeric (2S,3S)-efinaconazole [2]. Critically, the Govindarajan and Asharani (2022) forced-degradation study demonstrated that efinaconazole is selectively susceptible to oxidative degradation (3% H₂O₂), with the resulting impurity profile requiring a dedicated N-oxide reference standard for peak identification and system suitability verification [3]. Generic or surrogate impurity standards lacking the exact N-oxide functional group will fail to co-elute with this degradation product, leading to inaccurate quantification, failed system suitability criteria, and potential regulatory rejection during ANDA review [4]. Thus, procurement of the exact CAS 2055038-63-4 standard is a compliance necessity, not merely a preference.

Quantitative Differentiation Evidence: Efinaconazole-N-oxide (CAS 2055038-63-4) Versus Closest Analogs and In-Class Comparators


Molecular Mass Differentiation: Efinaconazole-N-oxide (+16 Da) Versus Parent Efinaconazole for LC-MS/MS Selective Ion Monitoring

Efinaconazole-N-oxide (C₁₈H₂₂F₂N₄O₂, monoisotopic mass 364.40 g/mol) differs from the parent drug efinaconazole (C₁₈H₂₂F₂N₄O, 348.39 g/mol) by exactly +16 Da, corresponding to the insertion of a single oxygen atom at the piperidine nitrogen to form the N-oxide [1][2]. This mass difference enables unambiguous selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions in LC-MS/MS workflows, allowing the N-oxide degradant to be quantified without interference from the parent drug or other isobaric impurities. By comparison, the major circulating human metabolite H3 (structure not publicly fully elucidated but distinct from the N-oxide) is reported at plasma Cmax values of 1.63 ng/mL (healthy volunteers) and 2.36 ng/mL (onychomycosis patients) following topical efinaconazole 10% solution application, whereas the N-oxide is not a primary systemic metabolite and thus serves a different analytical purpose—specifically as a marker of oxidative degradation during stability studies [3].

Impurity profiling LC-MS/MS method development ANDA regulatory submission

Oxidative Degradation Pathway Specificity: Efinaconazole-N-oxide as the Sentinel Marker of H₂O₂-Induced Degradation Versus Other Stress Conditions

In a comprehensive forced-degradation study by Govindarajan and Asharani (2022), efinaconazole (1 mg/mL) was subjected to hydrolysis (acid and alkaline), oxidation (3% aqueous H₂O₂), photolysis, and thermal stress at various time intervals to achieve approximately 10% degradation. The study demonstrated that efinaconazole is selectively prone to oxidation when exposed to 3% hydrogen peroxide, while remaining 'quite stable in all the remaining stress conditions for a longer period' [1]. The impurities formed under these oxidative conditions—which include Efinaconazole-N-oxide as a primary oxidative degradant—were separated by HPLC and identified by LC-MS/MS. This stress-condition selectivity means that Efinaconazole-N-oxide serves as a specific sentinel marker for oxidative degradation, whereas other efinaconazole impurities (e.g., process impurities A–F identified by Zhu et al., 2018) arise from synthetic pathways rather than oxidative storage conditions [2]. The validated LC-MS/MS method achieved a linear calibration range of 0.5 μg/mL to 30 μg/mL, providing a quantitative framework for N-oxide monitoring that is directly transferable to stability-indicating method development [1].

Forced degradation Stability-indicating method Oxidative stress testing

Chromatographic Polarity Shift: Reversed-Phase HPLC Retention Differentiation of Efinaconazole-N-oxide versus Parent Efinaconazole

The N-oxide functional group introduces a zwitterionic character (N⁺–O⁻) that substantially increases the polarity of Efinaconazole-N-oxide relative to the parent drug efinaconazole. Under reversed-phase HPLC conditions—e.g., using a Waters Inertsil® ODS-3V C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer (pH 5.5) and acetonitrile as employed in validated efinaconazole RP-HPLC methods—the N-oxide is expected to exhibit a shorter retention time than efinaconazole (reported at approximately 4.55 minutes under analogous conditions) [1]. This polarity-driven retention shift is a direct consequence of the N-oxide structural modification and is analytically critical: it ensures that the N-oxide degradant peak is chromatographically resolved from the parent drug peak, enabling accurate quantification without co-elution interference. By contrast, other efinaconazole impurities such as the methylene impurity (CAS 148133-82-8) and the diol impurity (CAS 133775-25-4) exhibit distinct retention behaviors due to their different functional group modifications, underscoring that each impurity reference standard occupies a unique chromatographic space [2].

HPLC method validation Relative retention time System suitability

Purity Specification and Characterization Depth: Efinaconazole-N-oxide as a Regulatory-Grade Reference Standard Versus Research-Grade Alternatives

Efinaconazole-N-oxide (CAS 2055038-63-4) is supplied as a fully characterized reference standard with comprehensive Certificates of Analysis (CoA) that meet regulatory expectations for ANDA submissions. Typical specifications include HPLC purity of ≥95% (MuseChem) to NLT 98% (Naarini), with characterization packages comprising ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry (ESI-MS) . Suppliers such as SynZeal and Clearsynth offer optional traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, research-grade efinaconazole or generic triazole derivatives obtained from non-specialist chemical suppliers typically lack impurity-specific characterization, validated purity assignment, and the documentation chain required for regulatory submission. The Zhu et al. (2018) study on efinaconazole impurity identification and control explicitly underscores the necessity of impurity-specific reference standards for quality control of 'consistently delivering of qualified efinaconazole API' [2]. Furthermore, the USP general chapter on impurity testing and ICH Q3A/Q3B guidelines establish that identification, reporting, and qualification thresholds for specified impurities require authenticated reference materials with documented purity [3].

Reference standard certification CoA documentation Pharmacopeial traceability

Class-Level Inference from Voriconazole N-Oxide: Triazole N-Oxide Metabolites Exhibit Minimal Direct Antifungal Activity Versus Parent Drug

Within the triazole antifungal class, the N-oxide metabolite of voriconazole—voriconazole N-oxide (CAS 618109-05-0)—has been demonstrated to exhibit 'minimal direct antifungal activity compared to voriconazole,' functioning instead as a CYP enzyme inhibitor (CYP3A4 and CYP2C19) formed via oxidative metabolism . Extrapolating this class-level SAR to efinaconazole, the piperidine N-oxide modification is expected to similarly attenuate binding affinity for the fungal lanosterol 14α-demethylase target, as the triazole ring—the critical heme-iron coordinating pharmacophore—is sterically and electronically influenced by the adjacent N-oxide moiety. Consequently, Efinaconazole-N-oxide is rationally positioned as an analytical marker of degradation rather than a bioactive antifungal entity. This contrasts with efinaconazole itself, which demonstrates potent in vitro activity against dermatophytes (e.g., MIC range ≤0.0005 to >0.25 μg/mL against Candida albicans; superior to terbinafine, itraconazole, amorolfine, and ciclopirox in head-to-head susceptibility testing) [1]. The major human metabolite H3 is also reported as pharmacologically inactive [2]. For procurement decisions, this class-level inference reinforces that Efinaconazole-N-oxide's value resides exclusively in its analytical reference standard function, not as a bioactive compound for antifungal screening.

Structure-activity relationship Antifungal pharmacophore Metabolite activity profiling

Procurement-Driven Application Scenarios for Efinaconazole-N-oxide (CAS 2055038-63-4) in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Development and Validation for Efinaconazole API and Finished Drug Product

Efinaconazole-N-oxide is an essential reference standard for developing stability-indicating RP-HPLC methods per ICH Q2(R1) guidelines. As demonstrated by Govindarajan and Asharani (2022), efinaconazole is selectively susceptible to oxidative degradation under 3% H₂O₂, and the N-oxide is a principal oxidative degradant [1]. Incorporation of the Efinaconazole-N-oxide reference standard (CAS 2055038-63-4) into forced-degradation sample analysis enables: (i) peak identification via retention time matching, (ii) determination of relative retention time (RRT) for system suitability criteria, (iii) establishment of the limit of detection (LOD) and limit of quantification (LOQ) for the N-oxide impurity, and (iv) validation of method specificity by demonstrating baseline resolution between the N-oxide peak, the parent efinaconazole peak, and other impurity peaks. The validated RP-HPLC method reported in the literature achieved average recovery rates of 98.6–101.6% with RSD ≤2.0%, establishing a quantitative benchmark for method performance when the correct impurity standards are employed [2].

ANDA Regulatory Submission: Impurity Profiling and Quality Control Batch Release Testing

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDA) for efinaconazole topical solution (reference listed drug: Jublia® 10%), Efinaconazole-N-oxide is a specified impurity that must be identified, quantified, and reported in accordance with ICH Q3A/Q3B thresholds [1]. The Zhu et al. (2018) impurity investigation explicitly identified multiple impurities (A–F) during efinaconazole production and established control strategies, underscoring that impurity-specific reference standards are 'essential for quality control of consistently delivering of qualified efinaconazole API' [2]. The N-oxide reference standard (CAS 2055038-63-4), supplied with full CoA documentation including HPLC purity, NMR, IR, and MS data, directly supports: (i) HPLC system suitability testing, (ii) impurity marker peak identification in batch release chromatograms, (iii) response factor calculation for impurity quantification, and (iv) demonstration of analytical method equivalence to the reference listed drug's methods during ANDA review [3].

Forced-Degradation and Stability Chamber Studies for Efinaconazole Formulation Shelf-Life Determination

Efinaconazole-N-oxide serves as a sentinel degradant marker in ICH Q1A(R2) stability studies of efinaconazole topical formulations. The Govindarajan and Asharani (2022) stress study provides the experimental framework: exposing efinaconazole (1 mg/mL) to oxidative conditions (3% H₂O₂) to achieve approximately 10% degradation, with LC-MS/MS identification of the resulting impurity profile [1]. In long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability chamber studies, the N-oxide reference standard enables quantitative monitoring of oxidative degradation over the product shelf-life. If the N-oxide level approaches the ICH qualification threshold (typically 0.2% for a drug product with a maximum daily dose >1 g, or per specific Q3B thresholds), reformulation or packaging interventions (e.g., oxygen-barrier packaging, antioxidant excipients) can be triggered. The linear calibration range validated for the LC-MS/MS method (0.5–30 μg/mL) provides sufficient analytical sensitivity to detect the N-oxide well below regulatory thresholds [1].

Differentiation of Oxidative Degradants from Process Impurities in Root-Cause Investigation of Out-of-Specification (OOS) Results

When an efinaconazole API or drug product batch yields an out-of-specification (OOS) result for total impurities or an unidentified chromatographic peak, Efinaconazole-N-oxide (CAS 2055038-63-4) enables rapid root-cause discrimination between oxidative degradation during storage and carryover of process impurities from synthesis. The distinct formation pathway—oxidation by H₂O₂ versus synthetic side-reactions—means that the presence of the N-oxide peak at elevated levels implicates storage or formulation oxidative stress, whereas process impurities A–F (as characterized by Zhu et al., 2018) point to manufacturing process deviations [1][2]. The N-oxide's unique +16 Da mass shift relative to efinaconazole parent allows LC-MS/MS confirmation even in complex formulation matrices, and its shorter reversed-phase HPLC retention time (due to increased N-oxide polarity) provides orthogonal chromatographic confirmation [3]. This targeted diagnostic capability prevents unnecessary batch rejection by distinguishing between correctable formulation stability issues and irremediable synthesis failures.

Quote Request

Request a Quote for Efinaconazole-N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.